Technical Profile: N-Cyanoacetylurethane (Ethyl N-(2-cyanoacetyl)carbamate)
Technical Profile: N-Cyanoacetylurethane (Ethyl N-(2-cyanoacetyl)carbamate)
[1][2][3][4][5]
Executive Summary & Chemical Identity
N-Cyanoacetylurethane (CAS: 6629-04-5), formally known as Ethyl N-(2-cyanoacetyl)carbamate , is a specialized acyl carbamate derivative serving as a critical "privileged scaffold" in medicinal chemistry.[1][2][3][4] Unlike simple urethanes, this molecule features a highly reactive imide-like core flanked by a nitrile group.[2] This unique electronic arrangement makes it an electrophilic powerhouse, primarily used to synthesize nitrogen-containing heterocycles such as pyrimidines and uracils—structures ubiquitous in oncology and virology therapeutics.
This guide provides a rigorous technical analysis of its structure, validated synthesis protocols, and application in modern drug development.
Chemical Structure & Molecular Weight Data[4][7][8]
| Property | Data |
| Common Name | N-Cyanoacetylurethane |
| IUPAC Name | Ethyl N-(2-cyanoacetyl)carbamate |
| CAS Number | 6629-04-5 |
| Molecular Formula | |
| Molecular Weight | 156.14 g/mol |
| Exact Mass | 156.0535 Da |
| Melting Point | 167–169 °C (Lit.)[2][3] |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water.[2] |
| Appearance | White to pale yellow crystalline powder/flakes |
Structural Connectivity Analysis
The molecule consists of three distinct functional domains that dictate its reactivity:
-
The Cyano Methylene Group (
): The electron-withdrawing nitrile increases the acidity of the -protons, facilitating condensation reactions.[2] -
The Imide Core (
): Provides dual electrophilic sites.[2] Nucleophiles can attack either carbonyl, though the acetyl carbonyl is typically more reactive due to the leaving group potential of the carbamate moiety. -
The Ethyl Ester Tail (
): Serves as a lipophilic anchor and a potential leaving group during cyclization.
Figure 1: Functional connectivity map of N-Cyanoacetylurethane, highlighting the electron-withdrawing cascade from the cyano group to the imide core.[2]
Synthesis & Production Protocol
The synthesis of N-Cyanoacetylurethane is a classic example of acyl carbamate formation . The most robust industrial method involves the condensation of 2-cyanoacetic acid with ethyl carbamate (urethane), driven by a dehydrating/activating agent like Phosphorus Oxychloride (
Reaction Mechanism[2]
-
Activation:
reacts with 2-cyanoacetic acid to generate the in situ cyanoacetyl chloride or a mixed anhydride species. -
Coupling: The weak nucleophile ethyl carbamate attacks the activated acyl species.
-
Elimination: Loss of HCl (or phosphate species) yields the N-acylated product.
Validated Laboratory Protocol
Note: This procedure involves hazardous reagents (
Reagents:
-
2-Cyanoacetic acid (1.0 eq)[2]
-
Ethyl carbamate (Urethane) (1.0–1.1 eq)[2]
-
Phosphorus Oxychloride (
) (0.5–0.6 eq)[2] -
Solvent: Dry Benzene or Toluene (historically used), or neat conditions. Modern adaptations may use DMF (catalytic) in chlorinated solvents.
Step-by-Step Workflow:
-
Setup: Charge a dry round-bottom flask with 2-cyanoacetic acid and ethyl carbamate.
-
Activation: Add
dropwise under inert atmosphere ( ) to control the exotherm. -
Reaction: Heat the mixture to 70–80°C for 2–3 hours. The evolution of HCl gas indicates reaction progress (scrubber required).
-
Quenching: Cool the reaction mass to room temperature. Pour slowly into crushed ice/water to hydrolyze excess
. -
Isolation: The product typically precipitates as a solid. Filter the crude solid.
-
Purification: Recrystallize from ethanol or an ethyl acetate/hexane mixture to achieve analytical purity (>98%).
Figure 2: Step-by-step synthesis workflow for N-Cyanoacetylurethane using the phosphorus oxychloride activation method.
Analytical Characterization
To validate the identity of the synthesized compound, researchers should look for the following spectral signatures.
Nuclear Magnetic Resonance (NMR)
-
NMR (DMSO-
, 400 MHz):
Infrared Spectroscopy (FT-IR)
-
~3200–3300
: N-H stretch (Amide). -
~2260
: stretch (Nitrile) – Diagnostic peak. -
~1740–1760
: C=O stretch (Carbamate/Ester). -
~1700
: C=O stretch (Amide I).
Mass Spectrometry (MS)[2]
-
Method: ESI-MS (Positive mode).
-
Expected Peak:
m/z. -
Fragment: Loss of ethoxy group or decarboxylation may be observed.
Applications in Drug Discovery
N-Cyanoacetylurethane is not typically a final drug but a high-value intermediate .[2] Its primary utility lies in the synthesis of uracils and pyrimidines via cyclization with amines.
Mechanism of Heterocycle Formation
The compound reacts with primary amines or amidines. The amine attacks the acetyl carbonyl (displacing the carbamate portion) or participates in a cyclization involving the nitrile group, depending on conditions.
-
Example: Synthesis of 6-aminouracils.
-
Therapeutic Relevance:
Figure 3: Retrosynthetic map illustrating the divergence of N-Cyanoacetylurethane into critical therapeutic classes.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that while this compound is a solid, it is an irritant and potentially harmful if mishandled.
-
GHS Classification:
-
Storage: Store at 2–8°C (Refrigerated) under dry conditions. Moisture can hydrolyze the imide bond over time.
-
Handling: Use N95 dust masks and nitrile gloves. Avoid generating dust.[6]
References
-
ChemicalBook. (2025). N-Cyanoacetylurethane (CAS 6629-04-5) Properties and Suppliers. Retrieved from [2]
-
PubChem. (2025).[3] Ethyl N-(2-cyanoacetyl)carbamate (CID 23112).[2][3] National Library of Medicine. Retrieved from [2]
-
Sigma-Aldrich. (2025).[3] N-Cyanoacetylurethane Product Specification. Merck KGaA. Retrieved from [2][3]
-
Bach, A. et al. (2010).[5] Design and synthesis of high-affinity inhibitors of the PDZ domain of PICK1. Organic & Biomolecular Chemistry, 8(19), 4281-4288.[2] (Cited for application in PICK1 inhibitors).[5][7]
-
BenchChem. (2025). Synthesis and Applications of N-Cyanoacetylurethane. Retrieved from [2]
Sources
- 1. rvrlabs.com [rvrlabs.com]
- 2. N-CYANOACETYLURETHANE | 6629-04-5 [chemicalbook.com]
- 3. N-Cyanoacetylethylcarbamate | C6H8N2O3 | CID 23112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-cyanoacetylurethane used as an important benchmark for measuring drug quality [handom-chem.com]
- 5. usbio.net [usbio.net]
- 6. aksci.com [aksci.com]
- 7. m.indiamart.com [m.indiamart.com]
